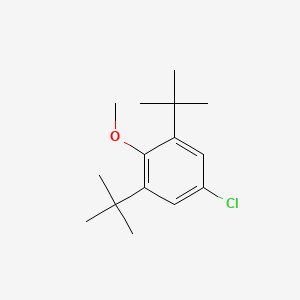
5-Bromo-3-chloroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloroisoquinoline-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 3rd positions, respectively, and a cyano group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the cyano group. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-3-chloroisoquinoline-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-chloroisoquinoline
- 5-Bromo-4-chloroisoquinoline
- 3-Bromo-5-chloroisoquinoline
Comparison
Compared to similar compounds, 5-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the presence of the cyano group at the 4th position. This functional group can significantly alter the compound’s chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H4BrClN2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
5-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H |
Clé InChI |
CUEXGJAALZXGNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C(=C2C(=C1)Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



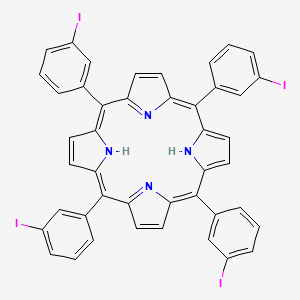
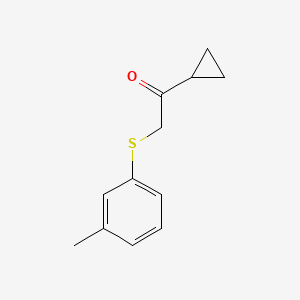

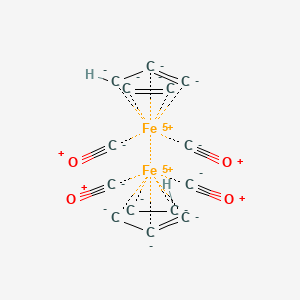
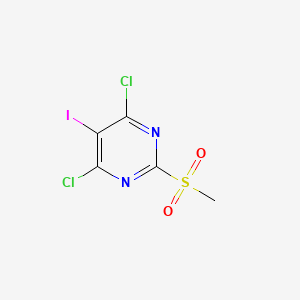


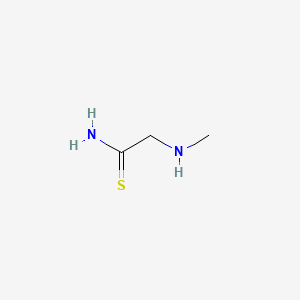
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)
